molecular formula C20H17N5O4 B2910386 3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1428363-75-0

3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2910386
CAS No.: 1428363-75-0
M. Wt: 391.387
InChI Key: FNTPIFYRZZSURF-UHFFFAOYSA-N
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Description

3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan-2-yl-1,2,4-oxadiazole Moiety: This can be achieved by reacting furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide, followed by cyclization with an appropriate nitrile oxide to yield the 1,2,4-oxadiazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized by reacting the oxadiazole derivative with an appropriate azetidine precursor under conditions that promote ring closure.

    Quinazolinone Formation: The final step involves the coupling of the azetidine derivative with a quinazolinone precursor, typically through a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the azetidine nitrogen.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s unique structure may interact with various biomolecules, making it a candidate for drug development. It could potentially inhibit enzymes or receptors involved in disease pathways.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For instance, they could be investigated for anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its heterocyclic structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: can be compared with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is the combination of these diverse heterocyclic structures in a single molecule, potentially leading to unique biological activities and chemical reactivities not seen in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c26-17(7-8-24-12-21-15-5-2-1-4-14(15)20(24)27)25-10-13(11-25)19-22-18(23-29-19)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTPIFYRZZSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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